molecular formula C20H12N2 B5182636 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile

4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile

Cat. No. B5182636
M. Wt: 280.3 g/mol
InChI Key: MLCACUHBLYPROO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile, also known as 4-CN-BDB, is a chemical compound that belongs to the family of phenylacetylenes. It is a potent and selective ligand for the cannabinoid CB1 receptor and has been widely used in scientific research to study the mechanism of action and physiological effects of CB1 receptor activation.

Mechanism of Action

The mechanism of action of 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile involves binding to the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways. This results in the modulation of various physiological processes, including appetite, pain, anxiety, and addiction.
Biochemical and Physiological Effects:
4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of pain and anxiety. It has also been shown to have potential therapeutic applications in the treatment of addiction and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile in lab experiments is its high affinity and selectivity for the CB1 receptor, which makes it a valuable tool for studying the role of CB1 receptor activation in various physiological processes. However, one of the limitations of using 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile. One area of research is the development of new CB1 receptor ligands that have improved efficacy and fewer side effects. Another area of research is the exploration of the therapeutic potential of CB1 receptor activation in the treatment of addiction and other neuropsychiatric disorders. Additionally, further research is needed to better understand the mechanism of action and physiological effects of CB1 receptor activation.

Synthesis Methods

The synthesis of 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 1-(1-naphthyl)-2-cyanoethylene. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate and DMF to form 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile. The purity of the final product can be improved by recrystallization from ethanol.

Scientific Research Applications

4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been widely used in scientific research to study the mechanism of action and physiological effects of CB1 receptor activation. It has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for studying the role of CB1 receptor activation in various physiological processes. 4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile has been used to study the effects of CB1 receptor activation on appetite, pain, anxiety, and addiction.

properties

IUPAC Name

4-[(Z)-1-cyano-2-naphthalen-1-ylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c21-13-15-8-10-16(11-9-15)19(14-22)12-18-6-3-5-17-4-1-2-7-20(17)18/h1-12H/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCACUHBLYPROO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-1-cyano-2-(naphthalen-1-yl)ethenyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.